
Ethynylcyclohexane
Overview
Description
Ethynylcyclohexane (C$6$H${11}$C≡CH) is a cyclic alkyne featuring a cyclohexane ring substituted with an ethynyl group. Its structure confers unique steric and electronic properties, making it a valuable substrate in catalysis, conformational studies, and synthetic chemistry. Key characteristics include:
- Conformational Flexibility: The ethynyl group exhibits axial and equatorial conformers with a small energy difference of 1.7 kJ/mol (0.41 kcal/mol) due to reduced steric hindrance compared to methylcyclohexane (7.1 kJ/mol) .
- Spectroscopic Features: Microwave spectroscopy reveals rotational constants of $A0 = 2.9883$ GHz, $B0 = 1.4982$ GHz, and $C_0 = 1.2917$ GHz for the equatorial conformer, with bond lengths refined via semi-experimental (reSE) and mass-dependent (rm(2)) methods .
Preparation Methods
Reaction of Cyclohexylmagnesium Bromide with Propargyl Bromide
Procedure : This method involves the nucleophilic substitution reaction where cyclohexylmagnesium bromide reacts with propargyl bromide. The reaction typically occurs in anhydrous ether or THF (tetrahydrofuran) as the solvent.
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- Temperature: Typically conducted at low temperatures (around -78 °C) to control reactivity.
- Workup: The reaction mixture is quenched with water or dilute acid to hydrolyze the organomagnesium compound, yielding ethynylcyclohexane.
Yield : This method generally provides moderate to high yields depending on the reaction conditions and purity of reagents used.
Dehydrohalogenation of 1-Bromo-1-cyclohexylethane
Procedure : In this method, 1-bromo-1-cyclohexylethane undergoes dehydrohalogenation using a strong base such as potassium tert-butoxide or sodium hydride.
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- Solvent: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Temperature: The reaction is usually heated to facilitate elimination reactions.
Yield : Yields can vary widely based on the choice of base and solvent but can reach up to 80%.
Catalytic Dehydrogenation of Cyclohexane
Industrial Method : this compound can also be produced through the catalytic dehydrogenation of cyclohexane in the presence of suitable catalysts (e.g., palladium or platinum on carbon).
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- Temperature: High temperatures (typically above 300 °C) are required.
- Pressure: The reaction may be conducted under atmospheric or elevated pressure conditions.
Yield : This method is favored for industrial applications due to its scalability and efficiency.
The following table summarizes the different methods for synthesizing this compound, highlighting their key features:
Preparation Method | Key Reagents | Conditions | Typical Yield |
---|---|---|---|
Cyclohexylmagnesium Bromide + Propargyl Bromide | Cyclohexylmagnesium bromide, propargyl bromide | Low temperature, ether/THF | Moderate to high |
Dehydrohalogenation of 1-Bromo-1-cyclohexylethane | 1-Bromo-1-cyclohexylethane, potassium tert-butoxide | Polar aprotic solvent, heat | Up to 80% |
Catalytic Dehydrogenation | Cyclohexane, palladium/platinum catalyst | High temperature | Scalable yield |
Recent studies have shown that this compound exhibits significant potential in various chemical reactions:
Catalysis : It is used in the preparation of hydrido-vinylidene complexes of osmium, which are important intermediates in catalytic processes such as alkene oligomerization and polymerization.
Biological Activity : this compound derivatives have demonstrated promising antitumor activity against human tumor cell lines, indicating their potential for therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: Ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylacetic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of cyclohexylacetylene yields cyclohexylethane.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base
Major Products:
Oxidation: Cyclohexylacetic acid.
Reduction: Cyclohexylethane.
Substitution: Various substituted cyclohexylacetylene derivatives
Scientific Research Applications
Ethynylcyclohexane has a wide range of applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Mechanism of Action
The precise mechanism of action of cyclohexylacetylene is not fully elucidated. it is believed to involve the formation of a cyclic polyene, which interacts with various molecules, including proteins, enzymes, and other organic compounds. This interaction can lead to the inhibition of specific enzymatic activities, such as the NADPH-dependent loss of cytochrome P-450 .
Comparison with Similar Compounds
Catalytic Reactivity in Supramolecular and Transition Metal Systems
Ethynylcyclohexane demonstrates distinct behavior compared to linear and other cyclic alkynes in catalytic systems:
Key Insight : The cyclohexane ring in this compound enhances steric bulk, favoring encapsulation in supramolecular catalysis but reducing yields in Au-catalyzed reactions compared to linear alkynes (64% vs. 79–89%) .
Conformational and Structural Analysis
This compound’s conformational equilibrium differs markedly from methylcyclohexane and other cyclic analogs:
Structural Note: Semi-experimental reSE structures confirm bond lengths (C≡C: 1.203 Å, C–C: 1.428 Å) with <0.002 Å deviation from ab initio calculations .
Selectivity in Hydrosilylation and Hydrophosphorylation
This compound’s steric profile influences regioselectivity in metal-catalyzed reactions:
Comparison : The cyclohexane ring promotes β-syn selectivity in hydrosilylation, whereas phenylacetylene’s planar structure leads to mixed isomers .
Limitations in Cross-Coupling Reactions
This compound shows lower reactivity in Pd-catalyzed cross-coupling with iodothiophenes, yielding complex mixtures instead of isolable products . This contrasts with linear alkynes like 1-hexyne, which form defined adducts under similar conditions.
Biological Activity
Ethynylcyclohexane, an organic compound characterized by an ethynyl group (-C≡CH) attached to a cyclohexane ring, has garnered attention in various fields, particularly in organic synthesis and biological applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
This compound has the molecular formula CH and exhibits unique structural properties that allow for various conformational isomers due to the flexibility of the cyclohexane ring. The compound can be synthesized through several methods, including:
- Alkyne Synthesis : this compound can be synthesized from cyclohexylacetylene through dehydrohalogenation reactions.
- Catalytic Reactions : Transition metal-catalyzed reactions are also employed to produce this compound from simpler alkynes and cycloalkanes .
Biological Activity and Mechanisms
Research indicates that this compound may possess significant biological properties, particularly in its reactivity with biological molecules. Its ability to act as a nucleophile allows it to participate in various biochemical pathways. Some key findings include:
- Antitumor Activity : this compound derivatives have shown promise in anticancer applications. Studies indicate that certain derivatives exhibit good antiproliferative activity against human tumor cell lines, highlighting their potential as therapeutic agents .
- Reactivity with Electrophiles : The compound selectively reacts with electrophiles, leading to diverse products. This property is crucial for developing new drugs and biologically active compounds .
Case Study 1: Antitumor Activity
In a study investigating the synthesis of spirocyclic compounds from this compound derivatives, researchers found that some products displayed remarkable selectivity towards tumor cells over normal cells. The compounds were tested on various human tumor cell lines, yielding promising results that warrant further exploration in drug development .
Case Study 2: Click Chemistry Applications
This compound has been utilized in click chemistry to synthesize 1,2,3-triazole derivatives, which are known for their wide range of biological activities, including antifungal and antibacterial properties. In this context, aliphatic alkynes like this compound produced triazole derivatives with yields ranging from 60% to 70%, indicating its utility in creating biologically active compounds .
Data Table: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. How can ethynylcyclohexane be synthesized and characterized for purity in laboratory settings?
- Methodological Answer : this compound is typically synthesized via dehydrohalogenation of cyclohexylmethyl bromide using a strong base (e.g., potassium hydroxide). Characterization involves gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Density (0.828 g/mL at 25°C) and refractive index (n²⁰/D 1.4540) serve as additional purity indicators .
Q. What spectroscopic methods are most effective for determining the equilibrium structure of this compound?
- Methodological Answer : Rotational spectroscopy, particularly supersonic-jet microwave measurements, provides precise inertial data for structural determination. These methods are complemented by infrared (IR) spectroscopy to analyze vibrational modes. For computational validation, high-level ab initio optimizations (e.g., CCSD(T)/cc-pVTZ) are recommended .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Methodological Answer : Due to its flammability (Class 2) and WGK 3 environmental hazard rating, experiments should be conducted under inert atmospheres (e.g., nitrogen). Use N95 masks, chemical-resistant gloves, and fume hoods. Emergency protocols include immediate decontamination with soap/water for skin contact and artificial respiration if inhaled .
Advanced Research Questions
Q. How can contradictions between experimental and computational structural data for this compound be resolved?
- Methodological Answer : Discrepancies arise from limitations in substitution methods (e.g., Kraitchman’s approach) for non-rigid molecules. The mixed regression method, combining semiexperimental (reSE) and mass-dependent (rm(2)) structures, resolves ill-conditioning in least-squares fits. Cross-validate with ab initio results at the CCSD(T) level, achieving accuracies of ±0.002 Å (bond lengths) and ±0.2° (angles) .
Q. Why does the Kraitchman method fail to predict reliable structures for this compound?
- Methodological Answer : The Kraitchman method assumes rigid molecular frameworks, which is invalid for this compound due to its axial-equatorial conformational flexibility. This leads to ill-conditioned structural parameters. Instead, use dynamic models incorporating pseudoconformational averaging or the mixed regression method for accurate predictions .
Q. What experimental designs are optimal for studying this compound’s role in cytochrome P-450 inactivation?
- Methodological Answer : Employ liver microsomal assays with NADPH cofactors to monitor time-dependent P-450 loss via UV-Vis spectroscopy. Control for autoxidation by including catalase/superoxide dismutase. Use deuterated analogs to trace metabolic pathways and validate via LC-MS/MS .
Q. What computational strategies best address challenges in modeling this compound’s pseudoconformational dynamics?
- Methodological Answer : Apply density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3BJ/def2-TZVP) to map energy barriers between axial and equatorial conformers. Molecular dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) at -30°C mimic experimental conditions for ligand assembly studies .
Q. How can reproducibility of this compound synthesis be improved across research groups?
- Methodological Answer : Standardize reaction conditions (temperature, base stoichiometry) and document solvent purity (e.g., anhydrous THF). Share raw NMR/GC-MS data in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparent reporting .
Q. Data Contradiction Analysis Framework
- Step 1 : Identify outliers in rotational constants (e.g., axial vs. equatorial conformers) using microwave spectroscopy.
- Step 2 : Compare semiexperimental (reSE) and ab initio bond lengths; discrepancies >0.005 Å suggest systematic errors.
- Step 3 : Re-optimize computational models with anharmonic corrections or larger basis sets (e.g., cc-pVQZ) .
Properties
IUPAC Name |
ethynylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDZYLQUYMOSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239265 | |
Record name | Ethynylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-48-6 | |
Record name | Ethynylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethynylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethynylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethynylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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